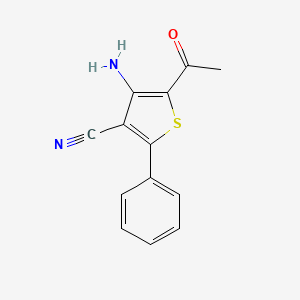
5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that exhibit a wide range of biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile can be achieved through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives .
Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . This reaction is significant for producing thiophene derivatives under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The Gewald reaction is often preferred due to its efficiency and the availability of starting materials.
化学反応の分析
Types of Reactions
5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
作用機序
The mechanism of action of 5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
2-Amino-4,5-dihydrothiophene-3-carbonitriles: These compounds share a similar thiophene core and exhibit comparable biological activities.
Thiophene-based drugs: Compounds like suprofen and articaine have similar thiophene structures and are used in medicinal applications.
Uniqueness
5-Acetyl-4-amino-2-phenylthiophene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and amino groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis.
特性
CAS番号 |
21762-91-4 |
|---|---|
分子式 |
C13H10N2OS |
分子量 |
242.30 g/mol |
IUPAC名 |
5-acetyl-4-amino-2-phenylthiophene-3-carbonitrile |
InChI |
InChI=1S/C13H10N2OS/c1-8(16)12-11(15)10(7-14)13(17-12)9-5-3-2-4-6-9/h2-6H,15H2,1H3 |
InChIキー |
NBICQSRIMQPNDE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=C(S1)C2=CC=CC=C2)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14707960.png)
![Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate](/img/structure/B14707966.png)

![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
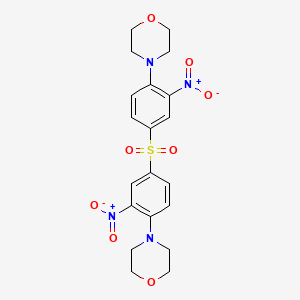
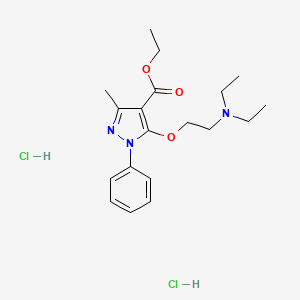
![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)
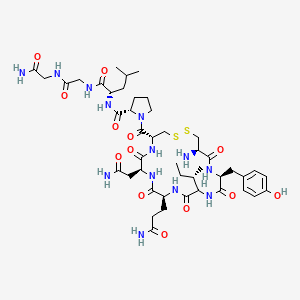

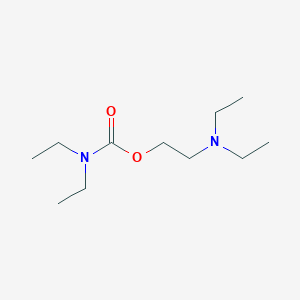

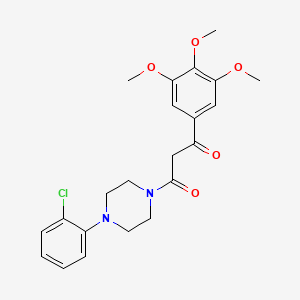
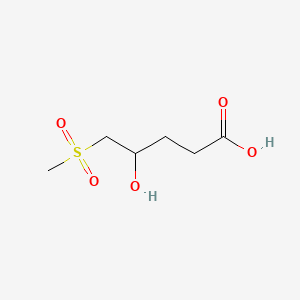
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)
